molecular formula C11H10ClNO B3037617 1-(5-chloro-1H-indol-3-yl)propan-2-one CAS No. 50526-25-5

1-(5-chloro-1H-indol-3-yl)propan-2-one

Cat. No. B3037617
CAS RN: 50526-25-5
M. Wt: 207.65 g/mol
InChI Key: NKIIAHUNWNEGHJ-UHFFFAOYSA-N
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Description

“1-(5-chloro-1H-indol-3-yl)propan-2-one” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . The compound has a molecular weight of 209.67 .


Molecular Structure Analysis

The molecular structure of “this compound” includes an indole moiety that carries an alkyl chain at the 3-position . The empirical formula is C11H12ClNO .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, indole derivatives are known to show various biologically vital properties .


Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string representation is ClC1=CC2=C (C=C1)NC=C2CCCO . The InChI key is DHBHGDMZFNCBSL-UHFFFAOYSA-N .

Future Directions

The future directions for “1-(5-chloro-1H-indol-3-yl)propan-2-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The development of new synthesis methods could also be a focus .

properties

IUPAC Name

1-(5-chloro-1H-indol-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIIAHUNWNEGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 104g of 5-chloro-3-(2-nitropropen-1-yl)indole, 115g of powdered iron and 6g of ferric chloride dissolved in 1250 ml of acetone is brought to reflux. Heating ceases as soon as reflux commences and a solution of 265 ml of acetic acid in 800 ml of water is added over 30 minutes. The reaction mixture is again brought to reflux and maintained thereat for 4 hours; 25.6g of sodium bisulphite are then added, the mixture cooled to 20°C and filtered. The residue is washed with acetone. The combined filtrate and washings are concentrated after filtering and redissolved in 105 ml of hydrochloric acid and 520 ml of water, extracted with ethyl acetate, washed and dried.
[Compound]
Name
104g
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
115g
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
6g
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
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reactant
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Name
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catalyst
Reaction Step One
Quantity
265 mL
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reactant
Reaction Step Two
Name
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800 mL
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Reaction Step Two
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25.6 g
Type
reactant
Reaction Step Three
Quantity
1250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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